molecular formula C15H17N3OS B2688398 N-(4-pyridin-4-yl-1,3-thiazol-2-yl)cyclohexanecarboxamide CAS No. 476631-57-9

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2688398
CAS No.: 476631-57-9
M. Wt: 287.38
InChI Key: CFBKYIJKBHPRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-pyridin-4-yl-1,3-thiazol-2-yl)cyclohexanecarboxamide” is a compound that belongs to the class of organic compounds known as phenylimidazoles . It has been synthesized and evaluated in various studies for its potential applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel eco-friendly corrosion inhibitor, namely, 4-(pyridin-4-yl)thiazol-2-amine (PTA), was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Another study reported the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .

Scientific Research Applications

Antimicrobial and Antitumor Applications

  • Zinc(II) Complexes with Pyridine Thiazole Derivatives : A study by Zou et al. (2020) synthesized zinc(II) complexes with pyridine thiazole derivatives, showing that these complexes have greater antimicrobial and antitumor activities than the free ligands. The specificity of some compounds for certain bacteria or cancer cell lines was notable (Zou Xun-Zhong et al., 2020).

Synthetic Chemistry Applications

  • Synthesis of Thiazolidin Derivatives : Obydennov et al. (2017) demonstrated that 2-(1,3-thiazolidin-2-ylidene)acetamides can be used in cyclocondensation reactions, leading to the formation of new heterocyclic assemblies. This method provides a novel pathway for synthesizing compounds in this class (Obydennov et al., 2017).

  • Synthesis of Pyridine Skeleton of Cyclothiazomycin : Shin et al. (2002) achieved the synthesis of the main central 2,3,6-trisubstituted pyridine skeleton of a macrobicyclic antibiotic, cyclothiazomycin. This research provides a useful method for synthesizing complex molecular structures (Shin et al., 2002).

  • Mannich Reaction in Heterocyclic Synthesis : Dotsenko et al. (2019) explored the Mannich reaction in the synthesis of N-, S,N-, and Se,N-heterocycles. This research expands the understanding of aminomethylation in the creation of diverse heterocyclic compounds, with some showing antiviral and anti-inflammatory activities (Dotsenko et al., 2019).

Properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-14(12-4-2-1-3-5-12)18-15-17-13(10-20-15)11-6-8-16-9-7-11/h6-10,12H,1-5H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBKYIJKBHPRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.